molecular formula C12H19N B1340389 4-Heptylpyridine CAS No. 40089-90-5

4-Heptylpyridine

Cat. No.: B1340389
CAS No.: 40089-90-5
M. Wt: 177.29 g/mol
InChI Key: JOSRHPJBIOMTCK-UHFFFAOYSA-N
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Description

4-Heptylpyridine is an organic compound with the molecular formula C₁₂H₁₉N. It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are characterized by a six-membered ring structure containing five carbon atoms and one nitrogen atom. The heptyl group attached to the fourth position of the pyridine ring gives this compound its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptylpyridine can be synthesized through various methods. One common approach involves the alkylation of pyridine with heptyl halides under basic conditions. Another method includes the use of Grignard reagents, where heptyl magnesium bromide reacts with pyridine N-oxide, followed by reduction to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using catalysts to enhance the reaction efficiency. The reaction conditions are carefully controlled to prevent side reactions and ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 4-Heptylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Heptylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Heptylpyridine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The nitrogen atom in the pyridine ring plays a crucial role in its binding affinity and specificity. The heptyl group influences its lipophilicity, affecting its distribution and interaction within biological membranes .

Comparison with Similar Compounds

    Pyridine: The parent compound, simpler in structure without the heptyl group.

    2-Heptylpyridine: Similar structure but with the heptyl group attached at the second position.

    3-Heptylpyridine: Heptyl group attached at the third position.

Uniqueness: 4-Heptylpyridine is unique due to the specific positioning of the heptyl group, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

4-heptylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-3-4-5-6-7-12-8-10-13-11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSRHPJBIOMTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80876967
Record name PYRIDINE, 4-HEPTYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40089-90-5
Record name 4-Heptylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040089905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIDINE, 4-HEPTYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the specific structure of 6-amino-3,5-dicyano-4-heptylpyridine-2(1H)-thione?

A1: While the provided research papers primarily focus on the synthesis and structural elucidation of this compound, the presence of specific functional groups like amino, cyano, and thione groups on the pyridine ring suggests potential biological activity. These functional groups are known to interact with biological targets through various mechanisms like hydrogen bonding and chelation. Further research is needed to explore the specific biological activities and potential applications of this compound.

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